Edaravone trimer

Vue d'ensemble

Description

Edaravone trimer is an impurity of Edaravone . Edaravone is a potent free radical scavenger that reduces reactive oxygen species, inhibits apoptosis, and blocks nonenzymatic peroxidation and lipoxygenase activity . It is used as a free radical scavenging drug for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis .

Applications De Recherche Scientifique

Neurodegenerative Diseases

Edaravone trimer: has shown promise in the treatment of various neurodegenerative diseases due to its potent antioxidant properties. It helps in quenching hydroxyl radicals and inhibiting lipid peroxidation, which are common pathological processes in diseases like Alzheimer’s and Parkinson’s .

Cerebral Ischemia/Reperfusion Injury

In cases of cerebral ischemia followed by reperfusion, Edaravone trimer can significantly reduce oxidative stress and neuronal damage. It has been used to improve outcomes in ischemic stroke by mitigating the effects of reperfusion-induced oxidative damage .

Acute Ischemic Stroke

Edaravone trimer: is utilized in the management of acute ischemic stroke. It aids in reducing neuronal damage and improving patient outcomes by scavenging free radicals that are typically elevated during and after a stroke event .

Amyotrophic Lateral Sclerosis (ALS)

As a neuroprotective agent, Edaravone trimer has been applied in the treatment of ALS. It slows down the progression of the disease by combating oxidative stress, which is a contributing factor in the pathogenesis of ALS .

Alzheimer’s Disease

Research indicates that Edaravone trimer may have beneficial effects in Alzheimer’s disease treatment. It can potentially reduce amyloid-beta deposition, oxidative stress, and neuroinflammation, thereby improving cognitive deficits associated with the disease .

Placental Ischemia

In the context of placental ischemia, Edaravone trimer exhibits neuroprotective, anti-inflammatory, and antioxidant effects. It could be a potential adjuvant therapy during preeclampsia to protect the developing fetal brain .

Mécanisme D'action

Target of Action

Edaravone, the parent compound of Edaravone trimer, is a free radical scavenger . It primarily targets reactive oxygen species (ROS) and peroxynitrite radicals . These radicals are implicated in various neurological disorders, such as amyotrophic lateral sclerosis (ALS) and cerebral ischemia . Edaravone also binds to the aryl hydrocarbon receptor (AHR), promoting downstream signaling pathway activation .

Mode of Action

Edaravone exerts its therapeutic effects primarily through its antioxidant properties . It scavenges ROS and suppresses the generation of hydroxyl radicals and peroxynitrite radicals . This action helps to reduce oxidative stress, a key factor in the progression of neurological disorders . When bound to AHR, Edaravone triggers the activation of AHR signaling, leading to AHR nuclear translocation and the transcriptional-mediated induction of key cytoprotective gene expression .

Biochemical Pathways

Edaravone’s antioxidant activity affects various biochemical pathways. It has been shown to activate the NRF2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress . Edaravone also influences the aryl hydrocarbon receptor (AHR) signaling pathway, promoting the transcription of cytoprotective genes .

Pharmacokinetics

Studies on edaravone, the parent compound, suggest that it has good bioavailability . Edaravone is administered intravenously, and its ionic liquid form has been shown to significantly increase its water solubility without decreasing its antioxidative activity . This form of Edaravone also showed a significantly higher blood circulation time and lower distribution in the kidney compared with Edaravone solution .

Result of Action

Edaravone’s antioxidant action results in cellular protection in both animals and humans . It modulates oxidative damage in various diseases, especially neurodegenerative diseases . In animal models of cerebral ischemia/reperfusion injury, Edaravone has been shown to significantly suppress brain cell damage and motor functional deficits .

Action Environment

The stability and efficacy of Edaravone can be influenced by environmental factors. For instance, aqueous solutions of Edaravone are unstable because it is present as an anion capable of transferring an electron to free radicals, including oxygen, and becomes an Edaravone radical . Lowering the pH and deoxygenation can effectively increase the stability of aqueous Edaravone solution . The addition of sodium bisulfite partially stabilizes aqueous Edaravone solutions and partially inhibits the formation of Edaravone trimer .

Propriétés

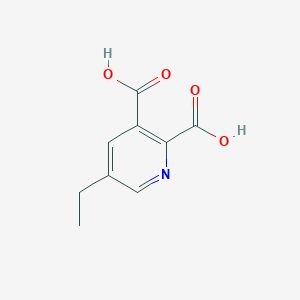

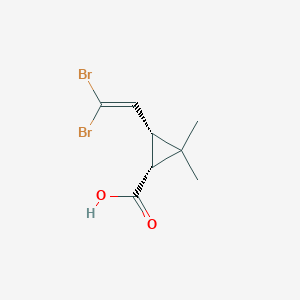

IUPAC Name |

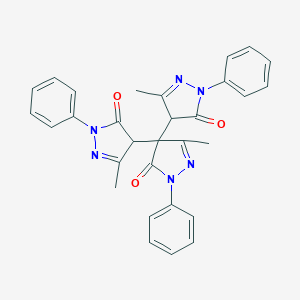

5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMSAXXLZUMLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edaravone trimer | |

CAS RN |

68195-63-1 | |

| Record name | Edaravone Trimer | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD3GWF6HFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What causes the formation of edaravone trimer in aqueous edaravone solutions?

A1: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) in its anionic form is prone to donating electrons to free radicals, such as oxygen, leading to the formation of edaravone radicals. These radicals can then react with each other, ultimately resulting in the formation of edaravone trimer. [] This process is exacerbated at higher temperatures, as demonstrated by the study where edaravone trimer formation was observed after storing aqueous edaravone solution at 60°C for 4 weeks. []

Q2: How does sodium bisulfite stabilize aqueous edaravone solutions and impact edaravone trimer formation?

A2: Sodium bisulfite acts as a stabilizing agent by reacting with edaravone to form a bisulfite adduct, as evidenced by ¹³C NMR and HPLC analyses. [] This reaction effectively reduces the concentration of free edaravone anion in solution, thereby decreasing the amount available to form radicals and subsequently edaravone trimer. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)